molecular formula C12H11FN2O2S B11172703 4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide

4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B11172703
M. Wt: 266.29 g/mol
InChI Key: OVIDZRSFYMBFTE-UHFFFAOYSA-N
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Description

4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide is a chemical compound with a molecular formula of C12H11FN2O2S. This compound is known for its unique structural properties, which include a fluorine atom attached to a benzene ring and a sulfonamide group linked to a pyridine ring. These structural features make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 6-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.

Properties

Molecular Formula

C12H11FN2O2S

Molecular Weight

266.29 g/mol

IUPAC Name

4-fluoro-N-(6-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H11FN2O2S/c1-9-3-2-4-12(14-9)15-18(16,17)11-7-5-10(13)6-8-11/h2-8H,1H3,(H,14,15)

InChI Key

OVIDZRSFYMBFTE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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